2-Azidoethylamine

Descripción general

Descripción

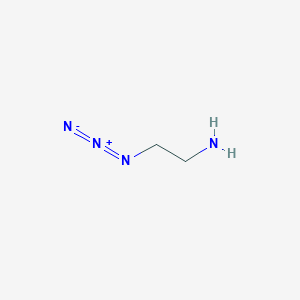

2-Azidoethylamine is an organic compound with the molecular formula C₂H₆N₄. It is a colorless liquid with a strong ammonia-like odor. This compound is known for its reactivity due to the presence of both an azide group and an amine group, making it a valuable intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Azidoethylamine can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium azide in water. The reaction mixture is stirred at 80°C overnight. The resulting product is then neutralized with a basic solution, such as potassium hydroxide, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Azidoethylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, water, 80°C.

Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, room temperature.

Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates, room temperature.

Major Products:

Substitution Reactions: Various azido derivatives.

Reduction Reactions: Ethylenediamine.

Cycloaddition Reactions: Triazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Biology Applications

1. Bioconjugation and Labeling

2-Azidoethylamine is extensively used in bioconjugation strategies due to its ability to undergo "click" reactions. In one study, azide-tagged dyes were successfully conjugated to proteins like Annexin V, demonstrating site-selective labeling capabilities. This method enhances the specificity of biochemical assays and imaging techniques .

Case Study: Site-Selective Labeling of Annexin V

- Objective : To develop a fluorescent probe for Annexin V using azide chemistry.

- Method : The azide was reacted with a strained alkyne to achieve selective labeling.

- Outcome : Successful conjugation facilitated the visualization of apoptosis in cells, showcasing the utility of this compound in biological imaging.

2. RNA Modification

Recent advancements have highlighted the potential of this compound in modifying RNA for therapeutic applications. It can be incorporated into RNA molecules to enhance their stability and functionality. For instance, 2′-azido modified RNA has shown promise in RNA interference (RNAi) applications, allowing for targeted gene silencing .

Case Study: siRNA Applications

- Objective : To evaluate the performance of 2′-azido modified siRNA in gene silencing.

- Method : The study involved synthesizing siRNA duplexes with azido modifications and testing their efficacy in cellular models.

- Outcome : The modified siRNAs demonstrated effective knockdown of target genes with minimal structural perturbations, indicating their potential for therapeutic use.

Materials Science Applications

1. Energy Storage and Propulsion

The compound has been investigated as a propellant alternative due to its favorable thermodynamic properties. N,N-dimethyl-2-azidoethylamine (DMAZ), a derivative, has shown promise as a high-performance fuel, potentially replacing traditional hydrazine-based propellants .

Data Table: Thermodynamic Properties of DMAZ

| Property | Value |

|---|---|

| Enthalpy of Formation | X kJ/mol |

| Density Impulse | 2.499 Ns/m³ |

| Ignition Delay | Y seconds |

Medicinal Chemistry Applications

1. Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactive azide group allows for the introduction of diverse functional groups through click chemistry, facilitating the development of new drug candidates.

Case Study: Synthesis of Anticancer Agents

- Objective : To synthesize novel anticancer compounds utilizing this compound.

- Method : The azide was used as a precursor for coupling reactions with various pharmacophores.

- Outcome : Several new compounds exhibited promising cytotoxic activity against cancer cell lines, highlighting the compound's utility in drug discovery.

Mecanismo De Acción

The mechanism of action of 2-Azidoethylamine involves its reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azide group, which makes the adjacent carbon more susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

2-Azidoethanol: Similar to 2-Azidoethylamine but with a hydroxyl group instead of an amine group.

2-Azidoethyl acetate: Contains an acetate group instead of an amine group.

2-Azidoethyl methacrylate: Contains a methacrylate group instead of an amine group.

Uniqueness: this compound is unique due to the presence of both an azide group and an amine group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

2-Azidoethylamine, a compound with the chemical formula C₂H₆N₄, is notable for its diverse applications in organic synthesis and biological research. This article delves into its biological activity, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

This compound is synthesized through the reaction of 2-chloroethylamine with sodium azide. This process involves refluxing the reactants in a suitable solvent, typically at elevated temperatures, to facilitate the formation of the azide group. The resulting compound is characterized by its high reactivity, making it a valuable intermediate in various chemical reactions, particularly in click chemistry applications.

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules through click chemistry. This property allows it to be used as a linker in peptide synthesis and for the modification of proteins. The azide group can react with alkynes in a highly selective manner, enabling the development of bioconjugates that can be employed in targeted drug delivery systems.

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds derived from this compound. For instance, derivatives formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC) have shown significant anticancer activity against various cell lines, including breast (MCF-7), prostate (DU-145), and lung cancer (A549) cells. One study reported that certain triazole hybrids synthesized from this compound exhibited potent activity against these cancer cell lines, with some compounds outperforming standard treatments like tamoxifen .

Case Studies

- Peptide Conjugation : A study focused on using this compound as a linker for peptide attachment demonstrated its efficacy in creating stable bioconjugates. The conjugates were evaluated for their biological activity and showed promising results in enhancing cellular uptake and specificity towards target cells .

- Fluorescent Labeling : In another application, azide-tagged compounds were utilized for site-selective labeling of proteins such as Annexin V. This method allowed researchers to visualize apoptotic cells more effectively, showcasing the utility of this compound in biological imaging .

- Antitumor Activity : A notable case involved the synthesis of menadione-based triazole hybrids using this compound. These hybrids were tested against multiple cancer cell lines and demonstrated significant cytotoxic effects, indicating their potential as novel anticancer agents .

Data Table: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

2-azidoethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4/c3-1-2-5-6-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTIZSQKHUSKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236153 | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87156-40-9 | |

| Record name | 2-Azidoethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87156-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087156409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.